Tert-butyl 2-methyl-3-nitrobenzoate
Overview
Description
Tert-butyl 2-methyl-3-nitrobenzoate: is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . It is a derivative of benzoic acid, specifically a tert-butyl ester of 2-methyl-3-nitrobenzoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-3-nitrobenzoate typically involves the esterification of 2-methyl-3-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 2-methyl-3-aminobenzoic acid.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-methyl-3-nitrobenzoate is used in several scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds due to its ability to undergo various chemical transformations.
Material Science: As a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-3-nitrobenzoate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups such as the nitro and ester groups. These functional groups can participate in reduction, substitution, and other reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Methyl 2-methyl-3-nitrobenzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Ethyl 2-methyl-3-nitrobenzoate: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.
Uniqueness: Tert-butyl 2-methyl-3-nitrobenzoate is unique due to the presence of the bulky tert-butyl group, which can influence the reactivity and steric properties of the compound. This makes it a valuable intermediate in organic synthesis, particularly in reactions where steric hindrance plays a crucial role .
Properties
IUPAC Name |
tert-butyl 2-methyl-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8-9(11(14)17-12(2,3)4)6-5-7-10(8)13(15)16/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWRTXBKFGYEHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697552 | |
Record name | tert-Butyl 2-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59382-62-6 | |
Record name | tert-Butyl 2-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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